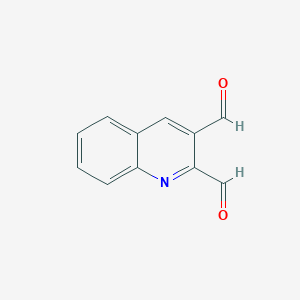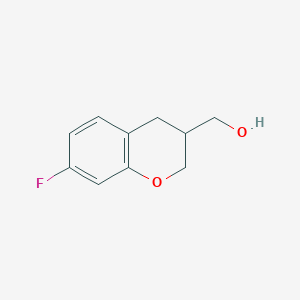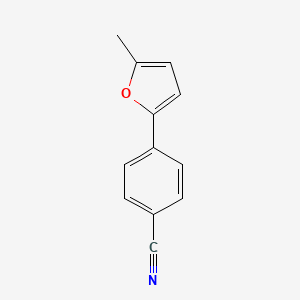
(S)-1-((S)-Pyrrolidine-2-carbonyl)azetidine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-((S)-Pyrrolidine-2-carbonyl)azetidine-2-carbonitrile is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a unique structure that combines a pyrrolidine ring and an azetidine ring, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((S)-Pyrrolidine-2-carbonyl)azetidine-2-carbonitrile typically involves the reaction of azetidine-2-carbonitrile with pyrrolidine-2-carboxylic acid. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-((S)-Pyrrolidine-2-carbonyl)azetidine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted azetidine or pyrrolidine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including antimalarial activity.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-1-((S)-Pyrrolidine-2-carbonyl)azetidine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the enzyme dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides . This inhibition can disrupt cellular processes and lead to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-Azetidine-2-carbonitrile: A related compound with similar structural features.
(2S)-Azetidine-2-carbonitrile hydrochloride:
Bis((2S)-azetidine-2-carbonitrile) oxalic acid: A compound with dual azetidine-2-carbonitrile units.
Uniqueness
(S)-1-((S)-Pyrrolidine-2-carbonyl)azetidine-2-carbonitrile stands out due to its unique combination of pyrrolidine and azetidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C9H13N3O |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-pyrrolidine-2-carbonyl]azetidine-2-carbonitrile |
InChI |
InChI=1S/C9H13N3O/c10-6-7-3-5-12(7)9(13)8-2-1-4-11-8/h7-8,11H,1-5H2/t7-,8-/m0/s1 |
Clé InChI |
RFYMUEYOCGQVEL-YUMQZZPRSA-N |
SMILES isomérique |
C1C[C@H](NC1)C(=O)N2CC[C@H]2C#N |
SMILES canonique |
C1CC(NC1)C(=O)N2CCC2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Nitroimidazo[1,2-a]pyridin-2-ol](/img/structure/B11909943.png)







